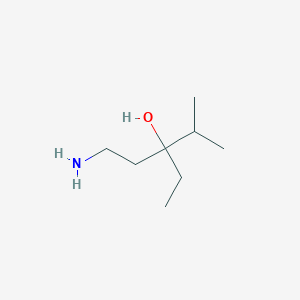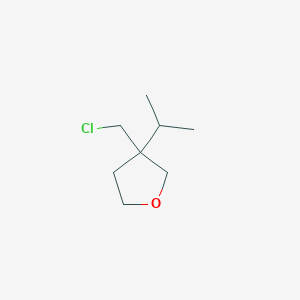
3-(Chloromethyl)-3-(propan-2-YL)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-3-(propan-2-YL)oxolane is an organic compound that belongs to the class of oxolanes. Oxolanes are five-membered ring compounds containing one oxygen atom and four carbon atoms. This compound is characterized by the presence of a chloromethyl group and an isopropyl group attached to the oxolane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-(propan-2-YL)oxolane can be achieved through various methods. One common approach involves the reaction of 3-hydroxymethyl-3-(propan-2-YL)oxolane with thionyl chloride (SOCl2) under reflux conditions. This reaction replaces the hydroxyl group with a chloromethyl group, yielding the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)-3-(propan-2-YL)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the oxolane ring can lead to the formation of tetrahydrofuran derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of tetrahydrofuran derivatives.
Applications De Recherche Scientifique
3-(Chloromethyl)-3-(propan-2-YL)oxolane has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-3-(propan-2-YL)oxolane depends on its specific application. In chemical reactions, the chloromethyl group acts as a reactive site for nucleophilic substitution. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Bromomethyl)-3-(propan-2-YL)oxolane: Similar structure with a bromomethyl group instead of a chloromethyl group.
3-(Hydroxymethyl)-3-(propan-2-YL)oxolane: Contains a hydroxymethyl group instead of a chloromethyl group.
3-(Methoxymethyl)-3-(propan-2-YL)oxolane: Contains a methoxymethyl group instead of a chloromethyl group.
Uniqueness
3-(Chloromethyl)-3-(propan-2-YL)oxolane is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H15ClO |
|---|---|
Poids moléculaire |
162.66 g/mol |
Nom IUPAC |
3-(chloromethyl)-3-propan-2-yloxolane |
InChI |
InChI=1S/C8H15ClO/c1-7(2)8(5-9)3-4-10-6-8/h7H,3-6H2,1-2H3 |
Clé InChI |
SJIVYBDFHGXSND-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(CCOC1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


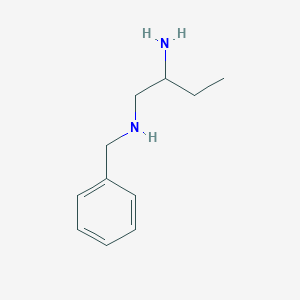
methanol](/img/structure/B13176889.png)
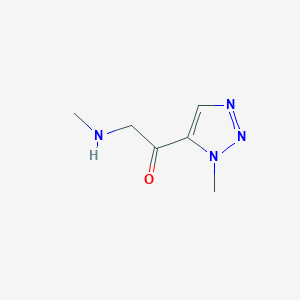


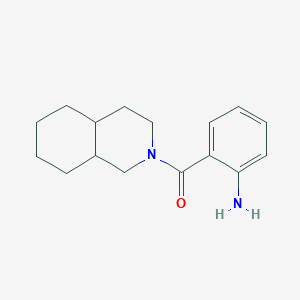
![(2R)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B13176919.png)
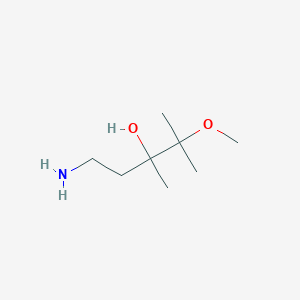
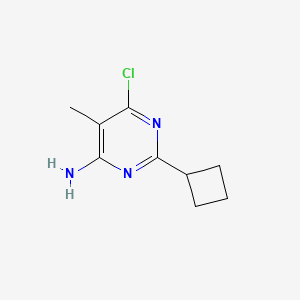

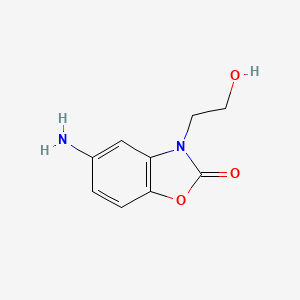
![4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine](/img/structure/B13176949.png)
![4,5-dimethyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B13176952.png)
